3-(3-(Carbamoyl)benzamido)propanoic acid

Description

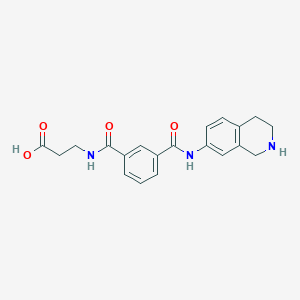

3-(3-(Carbamoyl)benzamido)propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone linked to a benzamido-carbamoyl aromatic system. This compound has garnered attention in pharmacological research due to its high affinity for integrin receptors, particularly Integrin Beta 3, with an IC50 of 9 nM . Its structure combines a terminal carboxylic acid group, which enhances solubility and bioavailability, with a carbamoyl-benzamido moiety that likely contributes to receptor binding specificity. While its exact therapeutic applications are under investigation, its structural analogs have shown roles in cancer therapy, diabetes, and antimicrobial activity .

Properties

Molecular Formula |

C20H21N3O4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

3-[[3-(1,2,3,4-tetrahydroisoquinolin-7-ylcarbamoyl)benzoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H21N3O4/c24-18(25)7-9-22-19(26)14-2-1-3-15(10-14)20(27)23-17-5-4-13-6-8-21-12-16(13)11-17/h1-5,10-11,21H,6-9,12H2,(H,22,26)(H,23,27)(H,24,25) |

InChI Key |

MPYXISYAFIYYRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C(=O)NCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use

Comparison with Similar Compounds

Carbamoyl-Benzamido Derivatives

- 3-(3-(Benzamido)-5-nitrobenzamido)propanoic acid: This derivative replaces the carbamoyl group with a nitro-substituted benzamido moiety. The nitro group introduces strong electron-withdrawing effects, reducing solubility but enhancing receptor-binding stability. Its IC50 against Integrin Beta 3 is 32 nM, indicating lower potency than the parent compound .

- 3-(4-(N-Propyl-[1,1'-biphenyl]-4-sulfonamido)benzamido)propanoic acid (7aA-1): This compound features a biphenyl sulfonamido group instead of carbamoyl, improving lipophilicity and membrane permeability. It exhibits 93% synthesis yield, suggesting favorable synthetic scalability compared to the target compound .

Sulfonamido and Halogen-Substituted Derivatives

- 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid: The sulfonamido group and fluorine substituent enhance metabolic stability and selectivity for enzymes like carbonic anhydrase. Its molecular weight (290.26 g/mol) and lower IC50 values in antimicrobial assays highlight its divergent applications compared to the target compound .

- 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid (Compound 3): A chloro-substituted analog with a methylated amide group, this compound demonstrates non-genomic signaling in cancer apoptosis pathways. Its hydrophobic profile contrasts with the hydrophilic nature of the carbamoyl group in the target compound .

Table 1: Key Pharmacological Metrics of Selected Compounds

Key Observations:

- Potency : The target compound’s IC50 of 9 nM for Integrin Beta 3 surpasses most analogs, likely due to optimal hydrogen bonding from the carbamoyl group .

- Bioactivity Divergence : Substitutions like sulfonamido () or imidazole-thio () shift activity toward glucagon receptor antagonism or mitochondrial targeting, respectively.

- Antimicrobial vs. Antitumor : Carbamoyl derivatives (e.g., ) show antimicrobial activity, while nitro or halogenated analogs () lean toward anticancer applications.

Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.